molecular formula C13H13NO2 B12575579 Ethyl 3-(4-cyanophenyl)methacrylate

Ethyl 3-(4-cyanophenyl)methacrylate

Cat. No.: B12575579
M. Wt: 215.25 g/mol
InChI Key: CWJLTCQFOZCRKM-CSKARUKUSA-N
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Description

Ethyl 3-(4-cyanophenyl)methacrylate is a methacrylic monomer characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to the methacrylate moiety. This compound is of significant interest in polymer chemistry due to its unique structural features that impart desirable properties to the resulting polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-cyanophenyl)methacrylate can be synthesized by reacting 4-cyanophenol dissolved in methyl ethyl ketone with methacryloyl chloride in the presence of triethylamine as a catalyst . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)methacrylate primarily involves its polymerization behavior. The methacrylate moiety undergoes free radical polymerization, leading to the formation of polymers with pendant cyano groups. These cyano groups can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl and methacrylate groups, which confer distinct polymerization characteristics and resulting polymer properties. This uniqueness makes it a valuable monomer for creating specialized polymers with tailored properties for specific applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (E)-3-(4-cyanophenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-8H,3H2,1-2H3/b10-8+

InChI Key

CWJLTCQFOZCRKM-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C#N)/C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C

Origin of Product

United States

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